molecular formula C12H17NO4 B13390476 benzyl N-(1,4-dihydroxybutan-2-yl)carbamate

benzyl N-(1,4-dihydroxybutan-2-yl)carbamate

Cat. No.: B13390476
M. Wt: 239.27 g/mol
InChI Key: UZEHYMIWBJBOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Cbz-aminobutane-1,4-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a benzyl carbamate (Cbz) protecting group attached to the amino group, which is crucial for various synthetic applications. The presence of both hydroxyl and amino functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cbz-aminobutane-1,4-diol typically involves the protection of the amino group followed by the introduction of hydroxyl groups. One common method starts with the amino acid L-serine. The amino group of L-serine is protected using benzyl chloroformate (Cbz-Cl) to form the Cbz-protected amino acid. This intermediate is then subjected to reduction reactions to convert the carboxyl group into a hydroxyl group, yielding (S)-2-Cbz-aminobutane-1,4-diol.

Industrial Production Methods

Industrial production of (S)-2-Cbz-aminobutane-1,4-diol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and streamline the purification process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cbz-aminobutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate the hydroxyl groups for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters, depending on the nucleophile used.

Scientific Research Applications

(S)-2-Cbz-aminobutane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Cbz-aminobutane-1,4-diol is primarily related to its functional groups. The hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions, while the amino group can engage in various interactions with biological molecules. The Cbz protecting group ensures the stability of the amino group during synthetic transformations, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Cbz-aminobutane-1,4-diol: The enantiomer of (S)-2-Cbz-aminobutane-1,4-diol, with similar chemical properties but different biological activities.

    2-Cbz-aminobutane-1,4-diol: Without the chiral center, this compound lacks the stereospecific interactions of the (S)-enantiomer.

Uniqueness

(S)-2-Cbz-aminobutane-1,4-diol is unique due to its chiral nature and the presence of both hydroxyl and amino functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

benzyl N-(1,4-dihydroxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEHYMIWBJBOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.